molecular formula C15H13N3O2S B14149944 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide CAS No. 923683-38-9

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No.: B14149944
CAS No.: 923683-38-9
M. Wt: 299.3 g/mol
InChI Key: HPEAWVFMZOBPHC-UHFFFAOYSA-N
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Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide involves its reactivity due to the presence of cyano and acetamide groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other cyanoacetamide derivatives.

Properties

CAS No.

923683-38-9

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(2-hydroxy-5-methylphenyl)acetamide

InChI

InChI=1S/C15H13N3O2S/c1-10-4-5-13(19)12(7-10)18-14(20)9-21-15-11(8-16)3-2-6-17-15/h2-7,19H,9H2,1H3,(H,18,20)

InChI Key

HPEAWVFMZOBPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CSC2=C(C=CC=N2)C#N

Origin of Product

United States

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